Product packaging for 2-(2-Methyl-5-nitrophenoxy)acetic acid(Cat. No.:)

2-(2-Methyl-5-nitrophenoxy)acetic acid

Cat. No.: B13523949
M. Wt: 211.17 g/mol
InChI Key: SQIHAZJIWBYKJR-UHFFFAOYSA-N
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Description

2-(2-Methyl-5-nitrophenoxy)acetic acid is an organic compound with the molecular formula C9H9NO5 and a molecular weight of 211.17 g/mol . Its structure features a phenoxy ring system substituted with a methyl group and a nitro group, linked to a carboxylic acid via an ether bridge. This specific architecture, particularly the carboxylic acid functional group, makes it a valuable versatile building block in organic synthesis and medicinal chemistry research. Researchers can utilize the acid group for further derivatization, such as forming amide bonds or esters, to create a library of compounds for screening and development . The presence of both electron-donating (methyl) and electron-withdrawing (nitro) substituents on the aromatic ring influences the electronic properties of the molecule, which can be exploited in the design of materials or more complex molecular systems. As a key synthetic intermediate , this compound is strictly for use in laboratory research settings. It is offered with comprehensive analytical data to ensure identity and purity for your experimental workflows . FOR RESEARCH USE ONLY. This product is not intended for diagnostic, therapeutic, or any consumer use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO5 B13523949 2-(2-Methyl-5-nitrophenoxy)acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

2-(2-methyl-5-nitrophenoxy)acetic acid

InChI

InChI=1S/C9H9NO5/c1-6-2-3-7(10(13)14)4-8(6)15-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)

InChI Key

SQIHAZJIWBYKJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])OCC(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Exploration of Synthetic Pathways to 2-(2-Methyl-5-nitrophenoxy)acetic Acid

The synthesis of this compound can be approached through two principal retrosynthetic disconnections. The first strategy involves the initial nitration of a substituted phenol (B47542) followed by an etherification reaction. The second, alternative strategy reverses this sequence, beginning with the formation of the phenoxyacetic acid structure, followed by a subsequent nitration step. The feasibility and efficiency of each pathway are heavily dependent on precursor availability, reaction selectivity, and the electronic effects of the substituents at each stage.

Precursor Selection and Derivatization Strategies

The selection of appropriate starting materials is critical for an efficient synthesis. For this compound, the logical primary precursors are derived from 2-methylphenol (o-cresol).

Route A: Nitration Followed by Etherification This pathway utilizes 2-methylphenol as the foundational starting material. The initial step is the nitration of 2-methylphenol to yield 2-methyl-5-nitrophenol (B1294729). This intermediate possesses the required nitro and methyl substituents in the correct positions. The subsequent step involves the etherification of the phenolic hydroxyl group of 2-methyl-5-nitrophenol with a two-carbon side chain, typically using a haloacetic acid derivative like chloroacetic acid.

Route B: Etherification Followed by Nitration In this alternative approach, 2-methylphenol is first subjected to an etherification reaction with a haloacetic acid to form 2-(2-methylphenoxy)acetic acid. This intermediate is then nitrated to introduce the nitro group at the 5-position of the aromatic ring. The success of this route depends on the directing effects of the existing methyl and oxyacetic acid groups to achieve the desired regioselectivity during nitration.

The choice between these routes often hinges on the management of regioselectivity. The hydroxyl and methyl groups of o-cresol (B1677501) are both ortho-, para-directing activators, which can lead to a mixture of isomers during nitration. In contrast, nitrating the 2-(2-methylphenoxy)acetic acid intermediate introduces the complexity of directing effects from the larger ether side chain.

Optimization of Established Nitration Procedures for Related Aryl Compounds

The introduction of a nitro group onto the aryl ring is a cornerstone of the synthesis. The nitration of 2-methylphenol requires careful control to favor the formation of the desired 2-methyl-5-nitrophenol isomer over other potential products such as the 3-nitro, 4-nitro, and 6-nitro isomers. cdnsciencepub.comcdnsciencepub.com

Research into the nitration of substituted phenols has explored various reagents and conditions to optimize regioselectivity. sci-hub.segoogle.com Standard conditions often involve a mixture of concentrated nitric acid and sulfuric acid. However, this aggressive system can lead to over-nitration and oxidation byproducts. Milder conditions, such as using nitric acid in acetic anhydride (B1165640) at low temperatures (e.g., -60°C to -20°C), have been shown to improve control over the reaction. cdnsciencepub.comcdnsciencepub.com These conditions can favor the formation of specific isomers by proceeding through intermediate dienone structures. cdnsciencepub.com

Alternative nitrating agents have also been investigated to enhance selectivity and safety. researchgate.net Reagents such as bismuth subnitrate in the presence of thionyl chloride offer a milder method for nitrating moderately reactive aromatic compounds. nih.gov Metal-modified montmorillonite (B579905) clays (B1170129) have been used as catalysts for the nitration of phenolic compounds with nitric acid, providing another avenue for process optimization. The choice of nitrating agent and solvent system is crucial for maximizing the yield of the desired 5-nitro isomer.

Table 1: Representative Nitration Conditions for Phenol Derivatives
SubstrateNitrating Agent/SystemSolventTemperatureKey ObservationsReference
o-CresolHNO₃ in Acetic AnhydrideAcetic Anhydride-60°CFormation of intermediate 6-methyl-6-nitrocyclohexa-2,4-dienones. cdnsciencepub.comcdnsciencepub.com
2,5-DimethylphenolHNO₃ in Acetic AnhydrideAcetic Anhydride-20°CSlow isomerization of dienone intermediate to 6-nitrophenol. cdnsciencepub.com
Phenol DerivativesBismuth Subnitrate / Thionyl ChlorideDichloromethaneRoom TempMild and selective method; avoids strong acids. nih.gov
Phenolic CompoundsHNO₃ / Metal-modified MontmorilloniteNot specifiedNot specifiedCatalytic approach to improve reaction control.

Investigation of Etherification Reactions for Phenoxyacetic Acid Formation

The formation of the ether linkage is most commonly achieved via the Williamson ether synthesis. wikipedia.org This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. wikipedia.orgjk-sci.com In the context of synthesizing this compound, this translates to the reaction of a phenoxide with a haloacetic acid, such as chloroacetic acid or bromoacetic acid. wikipedia.orggordon.edu

The general procedure involves deprotonating the phenolic hydroxyl group with a suitable base to form the more nucleophilic phenoxide. Common bases for this transformation include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃). jk-sci.comgordon.edu The reaction is typically performed in a polar solvent, which can range from water to dipolar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). jk-sci.comgordon.edu The use of phase-transfer catalysis has also been shown to improve the efficiency of Williamson ether syntheses.

The reaction mechanism is a classic Sₙ2 substitution, where the phenoxide attacks the electrophilic carbon of the haloacetic acid, displacing the halide leaving group. wikipedia.orgmasterorganicchemistry.com The reaction is often heated to ensure a reasonable reaction rate, with temperatures in the range of 90-100°C being common when water is used as the solvent. gordon.edu Following the etherification, an acidic workup is necessary to protonate the carboxylate and yield the final phenoxyacetic acid product. gordon.edu

Table 2: General Conditions for Williamson Ether Synthesis of Phenoxyacetic Acids
Phenolic SubstrateAlkylating AgentBaseSolventTypical ConditionsReference
4-MethylphenolChloroacetic acid30% aq. NaOHWaterHeat at 90-100°C for 30-40 min. gordon.edu
p-CresolChloroacetic acidNaOH (9 mol%)WaterHeat on water bath for 1 hr. jocpr.com
General PhenolsAlkyl HalideNaOH, KOH, K₂CO₃DMSO, DMFVaries; dipolar aprotic solvents can minimize side reactions. jk-sci.com
SalicylaldehydeChloroacetic acidSodium HydroxideNot specifiedGeneral example of phenoxide reacting with chloroacetic acid. wikipedia.org

Development and Evaluation of Novel Synthetic Routes

Beyond the classical stepwise approaches, the development of more efficient synthetic routes, such as integrated multi-step syntheses and single-pot methodologies, is an area of active interest in chemical manufacturing.

A multi-step synthesis involves a sequence of chemical reactions to convert starting materials into a desired product. vapourtec.com For this compound, the two primary multi-step routes are the nitration-then-etherification pathway and the etherification-then-nitration pathway.

Route A (Nitration-then-etherification): This is often the preferred route. The initial nitration of 2-methylphenol yields 2-methyl-5-nitrophenol. The electron-withdrawing nature of the nitro group increases the acidity of the phenolic proton, facilitating its removal by a base to form the phenoxide for the subsequent Williamson ether synthesis.

Route B (Etherification-then-nitration): This route begins by forming 2-(2-methylphenoxy)acetic acid. The subsequent nitration step requires careful consideration of the directing effects of the ortho-methyl group (activating) and the meta-directing oxyacetic acid group. This can potentially lead to a complex mixture of isomers, making purification challenging.

Single-pot, or one-pot, reactions involve conducting multiple consecutive reactions in the same reactor without isolating intermediates. This approach offers significant advantages in terms of efficiency, resource conservation, and reduced waste generation. A theoretical one-pot synthesis of this compound would be challenging due to the opposing nature of the required reaction conditions.

The nitration step is typically performed under strong acidic conditions, whereas the Williamson ether synthesis requires a strong base. A "telescoped" reaction, where reagents for the second step are added directly to the reactor after the first reaction is complete, could be envisioned. mdpi.com For example, after nitrating 2-methylphenol in a suitable solvent, the acidic medium could be neutralized, and then the base and chloroacetic acid for the etherification step could be added sequentially. However, this would generate a significant amount of salt byproduct and may require a solvent that is compatible with both reaction types, presenting a considerable process development challenge.

Mechanistic Analysis of Synthetic Reactions

The formation of this compound is a prime example of how chemists orchestrate sequential reactions, each with its own mechanistic underpinnings, to build more complex molecules from simpler precursors. The key steps involve an electrophilic aromatic substitution to introduce the nitro group onto the phenolic ring, followed by a nucleophilic substitution to append the acetic acid side chain.

Electrophilic Aromatic Substitution Mechanisms in Nitration

The synthesis of the precursor, 2-methyl-5-nitrophenol, is achieved through the electrophilic aromatic substitution (EAS) reaction of 2-methylphenol (o-cresol). This reaction is governed by the directing effects of the substituents already present on the benzene (B151609) ring: the hydroxyl (-OH) and methyl (-CH₃) groups.

Both the hydroxyl and methyl groups are activating, ortho-, para-directing groups. This means they increase the rate of electrophilic attack on the benzene ring compared to benzene itself and direct the incoming electrophile to the positions ortho (adjacent) and para (opposite) to themselves. The activating nature of the -OH group stems from its ability to donate a lone pair of electrons into the aromatic system via resonance, which stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. The -CH₃ group is also activating, primarily through an inductive effect, where it donates electron density through the sigma bond framework.

In the case of 2-methylphenol, the potential positions for substitution are C4 and C6 (ortho and para to the -OH group) and C3 and C5 (meta and para to the -CH₃ group). The powerful ortho-, para-directing effect of the hydroxyl group is dominant. The nitration of 2-methylphenol, therefore, yields a mixture of 2-methyl-4-nitrophenol (B1582141) and 2-methyl-6-nitrophenol. To obtain the desired 2-methyl-5-nitrophenol, a different synthetic route starting from o-toluidine (B26562) can be employed, which involves nitration, diazotization, and hydrolysis to control the regiochemistry.

The mechanism of nitration involves the generation of a potent electrophile, the nitronium ion (NO₂⁺). This is typically formed by the reaction of concentrated nitric acid with a stronger acid, such as concentrated sulfuric acid.

Mechanism of Nitronium Ion Formation and Electrophilic Attack:

Generation of the Electrophile: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Attack: The π electrons of the 2-methylphenol ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as the arenium ion (or sigma complex). The stability of this intermediate is enhanced when the positive charge can be delocalized onto the carbon bearing the hydroxyl group, as the oxygen's lone pairs can participate in resonance stabilization.

Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom that was attacked by the nitronium ion. This step restores the aromaticity of the ring and yields the nitrated phenol product.

Nucleophilic Substitution Pathways for Aryloxyacetic Acid Linkage

The second key transformation in the synthesis of this compound is the formation of the ether linkage. This is typically achieved through the Williamson ether synthesis, a classic and versatile method for preparing ethers. This reaction is a prime example of a bimolecular nucleophilic substitution (SN2) reaction.

In this specific synthesis, the nucleophile is the phenoxide ion, which is generated by deprotonating the hydroxyl group of 2-methyl-5-nitrophenol with a suitable base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The electrophile is an α-haloacetic acid, most commonly chloroacetic acid (ClCH₂COOH) or its corresponding ester.

Mechanism of Williamson Ether Synthesis:

Formation of the Nucleophile: The base removes the acidic proton from the phenolic hydroxyl group, creating a highly nucleophilic phenoxide ion.

SN2 Attack: The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of the chloroacetic acid. This carbon is susceptible to nucleophilic attack because it is bonded to a highly electronegative chlorine atom, which polarizes the C-Cl bond and serves as a good leaving group. The attack occurs from the backside of the C-Cl bond in a single, concerted step, leading to the inversion of stereochemistry if the carbon were chiral (though it is not in this case).

Displacement of the Leaving Group: Simultaneously with the nucleophilic attack, the bond between the carbon and the chlorine atom breaks, and the chloride ion is displaced as the leaving group.

Kinetic and Thermodynamic Considerations in Reaction Design

The principles of kinetic and thermodynamic control are crucial in optimizing the synthesis of this compound, particularly in the nitration step to ensure the desired regioselectivity.

Kinetic Product: The product that forms the fastest, due to having the lowest activation energy. Kinetic control is typically favored at lower temperatures and shorter reaction times.

Thermodynamic Product: The most stable product, which may not necessarily be the one that forms the fastest. Thermodynamic control is favored at higher temperatures and longer reaction times, allowing for the reaction to reach equilibrium.

In the nitration of substituted phenols , the distribution of ortho and para isomers can be influenced by reaction conditions. For instance, in some electrophilic aromatic substitutions, the ortho isomer is the kinetic product due to the proximity of the directing group, while the para isomer, being less sterically hindered, is often the more thermodynamically stable product. Careful control of temperature can therefore influence the ratio of the isomers formed. For the synthesis of the specific precursor, 2-methyl-5-nitrophenol, regioselectivity is often achieved through a multi-step pathway rather than direct nitration of 2-methylphenol to avoid isomeric mixtures.

In the Williamson ether synthesis , the main consideration is the competition between the desired SN2 pathway (substitution) and the potential E2 pathway (elimination), which is a side reaction.

Reaction PathwayFavored byProduct
SN2 (Kinetic) Primary alkyl halides, lower temperaturesEther
E2 (Thermodynamic) Secondary/tertiary alkyl halides, sterically hindered bases, higher temperaturesAlkene

To ensure the formation of the desired ether, the reaction is designed to be under kinetic control. This is achieved by using a primary alkyl halide (chloroacetic acid), which is sterically unhindered and thus favors the SN2 mechanism. Higher temperatures could provide enough energy to overcome the activation barrier for the E2 pathway, leading to undesired elimination byproducts. Therefore, maintaining a moderate reaction temperature is key to maximizing the yield of the aryloxyacetic acid.

Chemical Reactivity and Functional Group Transformations

The chemical reactivity of this compound is largely defined by its two primary functional groups: the nitro group and the carboxylic acid. Each of these moieties can undergo a variety of transformations, allowing for the synthesis of a diverse range of derivatives.

Reactions Involving the Nitro Moiety (e.g., Reduction Pathways to Amino Derivatives)

The aromatic nitro group is a versatile functional group that is readily reduced to an amino group. This transformation is of significant synthetic importance as it converts an electron-withdrawing, meta-directing group into a strongly electron-donating, ortho-, para-directing group. The resulting amino derivative, 2-(2-methyl-5-aminophenoxy)acetic acid, can serve as a precursor for a wide array of further chemical modifications.

The reduction of the nitro group typically proceeds through a series of intermediates, including nitroso (-NO) and hydroxylamino (-NHOH) species, before reaching the final amino (-NH₂) stage.

Several methods are commonly employed for the reduction of aromatic nitro compounds:

Catalytic Hydrogenation: This is a clean and efficient method that involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate.

Metal-Acid Reductions: A classic method for nitro group reduction involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid, typically hydrochloric acid (HCl). The metal acts as the reducing agent, transferring electrons to the nitro group in the acidic medium.

Reducing AgentConditionsTypical Byproducts
H₂/Pd/CEthanol or Ethyl Acetate, room temp.Minimal
Fe/HClAqueous HCl, heatIron salts
SnCl₂/HClConcentrated HClTin salts

Reactions of the Carboxylic Acid Functionality (e.g., Esterification, Amidation)

The carboxylic acid group (-COOH) is a cornerstone of organic chemistry, participating in a wide range of reactions. Two of the most common and synthetically useful transformations are esterification and amidation.

Esterification: this compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst. This reversible reaction is known as the Fischer esterification. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the ester. To drive the equilibrium towards the product, either the alcohol is used in excess, or water is removed from the reaction mixture as it is formed.

Amidation: The carboxylic acid can also be converted into amides by reaction with ammonia (B1221849) or a primary or secondary amine. The direct reaction of a carboxylic acid and an amine is generally slow and requires high temperatures because the amine, being a base, will react with the acidic carboxylic acid to form a stable ammonium (B1175870) carboxylate salt. To facilitate amide bond formation under milder conditions, the carboxylic acid is often first converted to a more reactive derivative, such as an acid chloride or an acid anhydride. Alternatively, coupling agents can be used to activate the carboxylic acid in situ.

The mechanism of amidation from an acid chloride, for example, involves the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of the acid chloride, followed by the elimination of a chloride ion.

Strategic Derivatization and Analog Generation

The generation of analogs of this compound is key to exploring its structure-property relationships. jst.go.jpnih.govmdpi.comnih.gov This can be achieved through the synthesis of isomers and the introduction of a variety of substituents.

Positional Isomers: The synthesis of positional isomers involves starting with the corresponding substituted nitrophenols. For example, the synthesis of 2-(2-methyl-3-nitrophenoxy)acetic acid would start from 2-methyl-3-nitrophenol (B1294317) and reacting it with an α-haloacetic acid ester followed by hydrolysis, analogous to the synthesis of the parent compound. A patent describes the synthesis of the related 2-methyl-3-nitrophenylacetic acid by nitration of 2-methylphenylacetic acid. google.com Similarly, 2-(2-methyl-6-nitrophenyl)acetic acid has been synthesized from 3-nitro-o-xylene and diethyl oxalate. chemicalbook.com

IsomerStarting MaterialSynthetic Approach
2-(2-Methyl-3-nitrophenoxy)acetic acid2-Methyl-3-nitrophenolWilliamson ether synthesis with an α-haloacetate, followed by hydrolysis.
2-(4-Methyl-5-nitrophenoxy)acetic acid4-Methyl-5-nitrophenolWilliamson ether synthesis with an α-haloacetate, followed by hydrolysis.
2-(2-Methyl-4-nitrophenoxy)acetic acid2-Methyl-4-nitrophenolWilliamson ether synthesis with an α-haloacetate, followed by hydrolysis.

Stereoisomers: The parent molecule, this compound, is achiral. However, the introduction of a substituent at the α-position of the acetic acid side chain would create a chiral center, leading to a pair of enantiomers. For example, the synthesis of 2-(2-methyl-5-nitrophenoxy)propanoic acid would result in a racemic mixture.

The resolution of these enantiomers can be achieved through several methods: wikipedia.org

Formation of diastereomeric salts: Reaction of the racemic acid with a chiral amine (e.g., (R)- or (S)-1-phenylethylamine) forms diastereomeric salts which can be separated by fractional crystallization. wikipedia.org

Chiral chromatography: Direct separation of the enantiomers using a chiral stationary phase.

Enzymatic resolution: Utilizing enzymes that selectively catalyze a reaction with one enantiomer. rsc.org

The introduction of diverse substituents can be accomplished at several positions on the molecule to fine-tune its properties.

Modification of the Carboxylic Acid Group: The carboxylic acid moiety is a prime site for derivatization. Standard organic transformations can be employed to generate a variety of functional groups.

Derivative TypeSynthetic Method
EstersFischer esterification (reaction with an alcohol in the presence of an acid catalyst) or reaction with an alkyl halide in the presence of a base.
AmidesActivation of the carboxylic acid (e.g., to an acyl chloride or using a coupling agent like DCC) followed by reaction with a primary or secondary amine.
AlcoholsReduction of the carboxylic acid or its corresponding ester using a reducing agent like LiAlH₄.

Modification of the Aromatic Ring: As discussed in section 2.3.3, the aromatic ring can be modified, primarily after the transformation of the nitro group into an amine. This allows for the introduction of a wide array of substituents via well-established methodologies. For instance, reduction of the nitro group to an amine, followed by acylation, would yield amide derivatives. youtube.com

Modification of the Methyl Group: The methyl group is generally unreactive. However, radical halogenation under UV light could potentially introduce a halogen, which could then be further functionalized.

The systematic application of these synthetic strategies allows for the creation of a library of analogs of this compound, enabling detailed investigations into its structure-property relationships.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Characterization of Molecular Structure

Comprehensive computational studies utilizing quantum chemistry are essential for elucidating the three-dimensional structure and intrinsic properties of 2-(2-methyl-5-nitrophenoxy)acetic acid. These theoretical investigations provide a molecular-level understanding that complements experimental data.

Geometry Optimization and Conformational Energy Landscapes

The initial step in the theoretical characterization of this compound involves geometry optimization. This process computationally determines the most stable arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. Due to the presence of several rotatable bonds, specifically the C-O-C-C linkage between the phenoxy group and the acetic acid moiety, as well as the C-C bond of the carboxylic acid group, multiple conformations are possible.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Once the optimized geometry of the most stable conformer is obtained, a detailed analysis of its structural parameters can be performed. This includes the precise determination of bond lengths, bond angles, and dihedral (torsion) angles. For this compound, key parameters of interest would include:

Phenoxyacetic Acid Linkage: The bond lengths and angles associated with the ether linkage (C-O-C) and the connection to the acetic acid side chain.

Aromatic Ring: The C-C and C-H bond lengths within the substituted benzene (B151609) ring, and how they are influenced by the methyl and nitro substituents. The internal bond angles of the ring can also indicate any strain introduced by the substituents.

Carboxylic Acid Group: The C=O and C-O bond lengths and the O-C=O bond angle of the carboxyl group.

Nitro Group: The N-O bond lengths and the O-N-O bond angle.

Dihedral Angles: The torsion angles defining the orientation of the acetic acid side chain relative to the plane of the phenyl ring, and the orientation of the nitro and methyl groups.

These calculated parameters provide a precise and detailed picture of the molecule's three-dimensional structure.

Table 1: Predicted Structural Parameters of this compound

Parameter Predicted Value
Bond Lengths (Å)
C-O (ether) Data not available
O-C (acetic) Data not available
C=O (carboxyl) Data not available
C-O (carboxyl) Data not available
C-N (nitro) Data not available
N-O (nitro) Data not available
**Bond Angles (°) **
C-O-C (ether) Data not available
O-C=O (carboxyl) Data not available
O-N-O (nitro) Data not available
**Dihedral Angles (°) **
C-C-O-C Data not available

Note: Specific calculated values for this compound are not available in the public domain and would require dedicated quantum chemical calculations.

Vibrational Frequency Analysis and Spectroscopic Signature Prediction (IR, Raman)

Following a successful geometry optimization, a vibrational frequency analysis is typically performed. This calculation not only confirms that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) but also predicts the molecule's infrared (IR) and Raman vibrational spectra.

Each vibrational mode corresponds to a specific type of molecular motion, such as the stretching or bending of bonds. The calculated frequencies and intensities can be correlated with experimental IR and Raman spectra to aid in the identification and characterization of the compound. Key predicted vibrational modes for this compound would include:

O-H stretch of the carboxylic acid, typically a broad band in the high-frequency region of the IR spectrum.

C=O stretch of the carboxyl group, a strong and characteristic absorption in the IR.

C-O stretches from the ether linkage and the carboxylic acid.

N-O stretches (symmetric and asymmetric) of the nitro group, which are usually strong absorptions in the IR.

C-H stretches of the aromatic ring and the methyl group.

Aromatic C=C ring stretches .

Various bending and deformation modes.

The predicted spectra serve as a theoretical "fingerprint" for the molecule, which can be invaluable for interpreting experimental spectroscopic data.

Electronic Structure and Reactivity Descriptors

The electronic properties of this compound can also be investigated using computational methods, providing insights into its reactivity and potential chemical behavior.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are likely sites for electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are likely sites for nucleophilic attack.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy ring system, while the LUMO is likely to be concentrated on the electron-withdrawing nitro group and the carboxylic acid moiety.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and more likely to be reactive.

Table 2: Predicted Electronic Properties of this compound

Parameter Predicted Value (eV)
HOMO Energy Data not available
LUMO Energy Data not available

Note: Specific calculated values for this compound are not available in the public domain and would require dedicated quantum chemical calculations.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

The distribution of electron density within the this compound molecule can be visualized through a Molecular Electrostatic Potential (MEP) map. The MEP is plotted onto the molecule's electron density surface, using a color scale to represent the electrostatic potential.

Red regions indicate areas of high electron density and negative electrostatic potential. These are typically associated with electronegative atoms (like the oxygen atoms of the nitro and carboxyl groups) and are susceptible to electrophilic attack.

Blue regions indicate areas of low electron density and positive electrostatic potential. These are often found around hydrogen atoms, particularly the acidic proton of the carboxyl group, and represent sites for nucleophilic attack.

Green and yellow regions represent areas of intermediate or near-neutral potential.

The MEP map for this compound would visually highlight the electron-rich and electron-poor regions of the molecule. The most negative potential would be expected around the oxygen atoms of the nitro group, followed by the carbonyl oxygen of the carboxylic acid. The most positive potential would be located on the acidic hydrogen of the carboxyl group. This information is invaluable for predicting how the molecule will interact with other molecules, such as receptors or reactants. Mulliken population analysis or other charge partitioning schemes can also be used to assign partial atomic charges, providing a quantitative measure of the charge distribution.

Intermolecular Interactions and Molecular Recognition Modeling

Understanding how this compound interacts with other molecules is crucial for predicting its behavior in different environments. The carboxylic acid group is a strong hydrogen bond donor and acceptor. The nitro group can also participate in hydrogen bonding as an acceptor, and the ether oxygen can act as a hydrogen bond acceptor. The aromatic ring can engage in π-π stacking and other non-covalent interactions.

Molecular recognition modeling would involve simulating the interaction of this compound with a specific target molecule, such as a protein receptor or another small molecule. This is often done using molecular docking simulations, which predict the preferred binding orientation and affinity. Such studies are vital in fields like drug design and materials science. A search of the available literature did not reveal any specific molecular recognition or intermolecular interaction modeling studies focused on this compound.

Computational Assessment of Hydrogen Bonding Networks

Hydrogen bonds play a critical role in determining the molecular structure, crystal packing, and interaction of a molecule with its environment. For this compound, several key hydrogen bonding interactions can be computationally assessed. The molecule possesses a carboxylic acid group, which is a strong hydrogen bond donor (-OH) and acceptor (C=O), and a nitro group, which is a strong hydrogen bond acceptor (-NO₂).

Theoretical studies on structurally related compounds, such as (2-methylphenoxy)acetic acid and 2-methyl-5-nitroaniline, reveal common hydrogen bonding motifs. researchgate.netnih.govresearchgate.net In the solid state, carboxylic acids frequently form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two molecules. researchgate.netresearchgate.net This R²₂(8) motif is a highly stable arrangement.

Computational methods like Density Functional Theory (DFT) can be used to model these interactions. researchgate.net Calculations can determine the optimized geometry of such dimers, predict hydrogen bond distances and angles, and quantify the interaction energies. For instance, studies on similar molecules show that the interaction energy for a single O-H···O bond can be significant, often in the range of -25 to -35 kJ/mol. mdpi.com

Table 1: Theoretical Hydrogen Bond Parameters for Related Motifs

Donor-H···Acceptor Typical Distance (Å) Typical Energy (kJ/mol) Computational Method
O-H···O (Carboxyl Dimer) 2.6 - 2.7 -25 to -35 DFT
N-H···O (Amine-Nitro) 2.9 - 3.2 -15 to -25 DFT, X-Ray

Note: Data is illustrative and based on findings for structurally similar compounds like phenoxyacetic acids and nitroanilines. researchgate.netresearchgate.netmdpi.com

Theoretical Analysis of Pi-Stacking and Van der Waals Interactions

Non-covalent interactions such as π-π stacking and van der Waals forces are crucial for molecular recognition and the stabilization of crystal structures. The aromatic ring of this compound is the primary site for these interactions.

Pi-Stacking (π-π Interactions): The electron-rich phenyl ring can interact with other aromatic systems. The presence of an electron-withdrawing nitro group and electron-donating methyl and ether groups creates a dipole moment across the ring, which can influence the geometry of π-stacking. Theoretical models can evaluate potential stacking arrangements, such as face-to-face or offset (parallel-displaced) configurations. Density functional theory (DFT) calculations, particularly those including dispersion corrections (e.g., B3LYP-D3), are used to compute the binding energies of these arrangements. researchgate.net The nitro group can increase the energy gap between molecular orbitals, which may influence the delocalization within the π-system and the strength of stacking interactions. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling in Solution (Theoretical)

While computational methods like DFT are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time, particularly in a solvent environment. mdpi.com

An MD simulation for this compound in an aqueous solution would involve the following theoretical steps:

System Setup: A single molecule or a collection of molecules is placed in a simulation box filled with explicit solvent molecules (e.g., water).

Force Field Application: A classical force field is assigned to describe the potential energy of the system. This includes terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).

Simulation: Newton's equations of motion are solved iteratively for each atom, tracking their positions and velocities over a set period (from nanoseconds to microseconds).

The primary output of an MD simulation is a trajectory, which is a record of how the molecule's conformation changes over time. Analysis of this trajectory can reveal:

Conformational Preferences: Identification of the most stable and frequently adopted shapes (conformers) of the molecule in solution. This is particularly relevant for the flexible ether linkage and the rotatable bond of the acetic acid side chain.

Solvation Shell: The structure and dynamics of water molecules immediately surrounding the solute, including the formation and lifetime of hydrogen bonds with the carboxylate and nitro groups.

Association Processes: If multiple solute molecules are simulated, MD can model the initial stages of aggregation or dimerization in solution, showing how molecules approach and interact with each other. mdpi.com

Structure-Activity/Property Relationship (SAR/SPR) Modeling (Computational)

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure to its biological activity. ucla.edu Computational modeling provides quantitative and predictive frameworks for this analysis.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Related Chemical Classes

QSAR modeling establishes a mathematical relationship between the chemical properties (descriptors) of a series of compounds and their measured biological activity. mdpi.com For classes of compounds like phenoxyacetic acids and their derivatives, QSAR models have been successfully developed to predict activities such as herbicidal effects or enzyme inhibition. crpsonline.comnih.gov

A typical QSAR study involves:

Dataset Collection: A set of chemically related compounds with known biological activities is assembled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can be constitutional (e.g., molecular weight), electronic (e.g., HOMO/LUMO energies), or physicochemical (e.g., lipophilicity).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a model that best correlates a subset of descriptors with the observed activity.

Validation: The model's predictive power is rigorously tested using techniques like leave-one-out cross-validation and by predicting the activity of a test set of compounds not used in model creation. nih.gov

Studies on phenoxyacetic acid derivatives have shown that key descriptors influencing biological efficacy often include lipophilicity, polarizability, and parameters related to hydrogen bonding capacity. nih.govresearchgate.net For instance, a QSAR model for monoamine oxidase (MAO) inhibitors based on phenoxyacetamide analogues indicated that higher molecular weight and specific electronic properties (HOMO energy) were important for activity. crpsonline.com

Table 2: Common Molecular Descriptors in QSAR Models for Phenoxyacetic Acid Derivatives

Descriptor Description Influence on Activity (Example) Source
logP / log kw Lipophilicity / Hydrophobicity Positive correlation with membrane penetration nih.govresearchgate.net
HOMO Energy Highest Occupied Molecular Orbital Energy Negative correlation with MAO inhibition (electrophilic groups may increase activity) crpsonline.com
Molecular Weight (MW) Mass of the molecule Positive correlation with MAO inhibition (bulkier groups favored) crpsonline.com
Polarizability Ease of distortion of the electron cloud Influences binding to human serum albumin nih.gov

Molecular Docking and Ligand-Target Interaction Prediction (Theoretical Biological Targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov It is widely used to hypothesize how a small molecule like this compound might interact with a biological target at the molecular level. nih.gov

The process involves:

Target Selection: Based on the known activities of similar compounds, a potential protein target is chosen. For phenoxyacetic acid derivatives, targets could include hemoglobin, as seen with the radiosensitizer efaproxiral, or enzymes like monoamine oxidase. crpsonline.commdpi.com

Structure Preparation: 3D structures of the ligand and the receptor are obtained, often from crystallographic databases (PDB).

Docking Simulation: A docking algorithm systematically samples many possible conformations and orientations of the ligand within the receptor's binding site.

Scoring: A scoring function estimates the binding affinity for each pose, typically reported as a binding energy (in kcal/mol), with more negative values indicating stronger theoretical binding. jbcpm.com

For this compound, a docking study could predict that the carboxylate group forms crucial hydrogen bonds or salt bridges with charged amino acid residues (like Lysine (B10760008) or Arginine) in a binding pocket. mdpi.commdpi.com The substituted phenyl ring would likely engage in hydrophobic and van der Waals interactions with nonpolar residues. The nitro group could act as a hydrogen bond acceptor, further anchoring the ligand. mdpi.com These predictions can guide the synthesis of new analogues with improved binding affinity. mdpi.com

Table 3: Illustrative Binding Energies from Docking Studies of Related Compounds

Ligand Class Protein Target PDB Code Binding Energy (kcal/mol) Key Interactions Predicted Source
Phenyl-containing compounds Squalene Synthase - -8.6 to -10.3 Hydrophobic, π-stacking jbcpm.com
Nicotinic acid derivatives with nitro groups E. coli Nitroreductase 1YKI -7.9 to -8.5 Hydrogen bonds with Lys, Asn, Arg mdpi.com

Advanced Analytical Techniques for Structural and Purity Assessment

Chromatographic Method Development for Compound Analysis

Chromatographic techniques are fundamental for separating the target compound from impurities, starting materials, and by-products. Method development focuses on achieving optimal resolution, sensitivity, and reproducibility.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of 2-(2-Methyl-5-nitrophenoxy)acetic acid. Reversed-phase HPLC (RP-HPLC) is typically the method of choice due to the compound's moderate polarity. sielc.compensoft.netresearchgate.net A well-developed HPLC method can effectively separate the target analyte from structurally related impurities that may arise during synthesis. pensoft.net

The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve efficient separation. mdpi.com These parameters include the selection of the stationary phase (the column), the composition of the mobile phase, flow rate, and detector wavelength. For phenoxyacetic acid derivatives, C18 columns are commonly employed. researchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like phosphate (B84403) buffer, with the pH adjusted to ensure the carboxylic acid is in a consistent protonation state. sielc.comresearchgate.netsielc.com Isocratic elution, where the mobile phase composition remains constant, is often sufficient for routine purity analysis. researchgate.net Detection is typically performed using a UV-Vis detector set at a wavelength where the nitroaromatic chromophore exhibits strong absorbance. researchgate.net

Table 1: Illustrative RP-HPLC Parameters for Analysis of Phenoxyacetic Acid Derivatives

ParameterConditionPurpose
Column C18 (150 x 4.6 mm, 5 µm)Provides a nonpolar stationary phase for effective separation of moderately polar compounds.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v)The organic modifier (acetonitrile) and aqueous buffer control the retention and elution of the analyte. Acidic pH suppresses ionization of the carboxylic acid, leading to better peak shape and retention.
Elution Mode IsocraticEnsures consistent and reproducible analysis times.
Flow Rate 1.0 mL/minA standard flow rate that provides a balance between analysis time and separation efficiency.
Detection UV at 225 nmWavelength selected for optimal detection of the aromatic system.
Column Temp. 30 °CMaintained to ensure reproducible retention times.

Due to its low volatility and high polarity stemming from the carboxylic acid group, this compound is not directly amenable to analysis by Gas Chromatography (GC). sigmaaldrich.comresearchgate.net Therefore, a chemical derivatization step is necessary to convert the non-volatile analyte into a thermally stable and volatile derivative. sigmaaldrich.comresearchgate.net This process typically involves replacing the active hydrogen of the carboxylic acid group with a nonpolar moiety. researchgate.net

Common derivatization strategies for carboxylic acids include esterification and silylation. gcms.cz

Esterification: This can be achieved using reagents like BF3-methanol or diazomethane (B1218177) to convert the carboxylic acid into its corresponding methyl ester. Alkyl esters are significantly more volatile and exhibit excellent stability for GC analysis. gcms.cz

Silylation: This is a widely used technique where a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com The resulting TMS-ester is much more volatile and less polar, leading to improved chromatographic peak shape and reduced adsorption within the GC system. gcms.cz

Once derivatized, the sample can be analyzed by GC-MS. The gas chromatograph separates the volatile derivatives based on their boiling points and interactions with the capillary column. The mass spectrometer then fragments the eluted derivatives, producing a characteristic mass spectrum that serves as a molecular fingerprint for identification. researchgate.net

Table 2: Common Derivatization Reagents for GC-MS Analysis of Carboxylic Acids

Reagent ClassExample ReagentAbbreviationDerivative FormedKey Characteristics
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFATrimethylsilyl (TMS) EsterHighly effective and produces stable, volatile derivatives. sigmaaldrich.com
Alkylation Boron trifluoride-methanolBF3-MethanolMethyl EsterA classic method for preparing methyl esters for GC analysis. gcms.cz
Alkylation N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamideMTBSTFAtert-Butyldimethylsilyl (TBDMS) EsterForms TBDMS derivatives that are more stable and less sensitive to moisture than TMS derivatives. researchgate.net

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic methods provide detailed information about the molecular structure, connectivity, and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for unequivocally confirming the elemental composition of a molecule. nih.gov Unlike nominal mass spectrometry, which provides integer masses, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. copernicus.org This high accuracy allows for the calculation of a unique elemental formula.

For this compound (C9H9NO5), the theoretical exact mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value within a narrow tolerance (typically <5 ppm) provides strong evidence for the assigned molecular formula, ruling out other potential formulas with the same nominal mass.

Table 3: HRMS Data for this compound

ParameterValue
Molecular Formula C9H9NO5
Nominal Mass 211 g/mol
Monoisotopic Mass (Theoretical) 211.04807 Da
Required Mass Accuracy < 5 ppm

Data derived from the molecular formula.

While one-dimensional (¹H and ¹³C) NMR provides essential structural information, 2D NMR experiments are crucial for assembling the complete molecular structure by revealing through-bond correlations between nuclei. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.eduyoutube.com For this compound, COSY would show correlations between the protons on the aromatic ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edunih.govlibretexts.org It would be used to definitively assign the ¹³C signals for the methyl group, the aromatic CH groups, and the methylene (B1212753) group of the acetic acid moiety by correlating them to their respective, already-assigned proton signals. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons over two to three bonds. nih.govlibretexts.org HMBC is particularly powerful for connecting different fragments of the molecule. Key expected correlations for this compound would include:

A correlation from the methylene protons (-OCH₂-) to the aromatic carbon attached to the ether oxygen (C2), confirming the phenoxy-acetic acid linkage.

Correlations from the methyl protons (-CH₃) to the adjacent aromatic carbons (C1, C2, C6).

A correlation from the methylene protons to the carbonyl carbon (-C=O) of the acid group.

Together, these 2D NMR experiments provide an unambiguous and detailed map of the molecular connectivity, confirming the substitution pattern on the aromatic ring and the structure of the side chain. science.gov

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. asianpubs.org This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule. researchgate.netresearchgate.net While a crystal structure for the title compound is not publicly available, analysis of the closely related compound (2-Methylphenoxy)acetic acid reveals key structural features that are expected to be present. researchgate.netresearchgate.net

Table 4: Representative Crystallographic Data for (2-Methylphenoxy)acetic acid (a structural analog)

ParameterValueReference
Crystal System Monoclinic researchgate.net
Space Group P2₁/c researchgate.net
a (Å) 5.1062 (5) researchgate.net
b (Å) 22.352 (2) researchgate.net
c (Å) 7.4014 (9) researchgate.net
β (°) 108.235 (5) researchgate.net
Volume (ų) 802.33 (14) researchgate.net
Z (Molecules/unit cell) 4 researchgate.net

This data is for the structural analog C₉H₁₀O₃ and serves as an illustrative example.

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Stability

This section would typically detail the endothermic and exothermic events of this compound as a function of temperature. It would include a data table summarizing key transition points, such as the melting point (T_m) and any observed glass transitions (T_g) or polymorphic phase changes. The thermal stability of the compound, as indicated by the onset of decomposition, would also be discussed based on DSC data.

Interactive Data Table: DSC Analysis of this compound (No data available)

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Melting---
Decomposition---

Thermogravimetric Analysis (TGA) for Decomposition Studies

This subsection would focus on the mass loss of this compound as it is heated. The TGA curve would provide information on the decomposition pattern, including the temperatures at which significant mass loss occurs and the percentage of mass lost in each step. This data is crucial for understanding the compound's thermal degradation pathway.

Interactive Data Table: TGA Analysis of this compound (No data available)

Decomposition StepTemperature Range (°C)Mass Loss (%)Residual Mass (%)
Step 1---
Step 2---

Exploration of Theoretical Biochemical and Molecular Mechanisms

Hypothesized Molecular Interactions with Biochemical Systems

The structural features of 2-(2-methyl-5-nitrophenoxy)acetic acid, including a phenoxyacetic acid moiety, a methyl group, and a nitro group, suggest several potential avenues for interaction with biological macromolecules. These interactions are predicated on the molecule's ability to form various non-covalent bonds, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with amino acid residues in proteins.

Theoretically, this compound could interact with a variety of enzymes. The carboxylic acid group is a key feature that could participate in electrostatic interactions or hydrogen bonding with positively charged or polar amino acid residues, such as arginine, lysine (B10760008), or histidine, within an enzyme's active site. Molecular docking studies on other nitroaromatic compounds have demonstrated the importance of the nitro group in forming hydrogen bonds and other interactions that contribute to binding affinity. mdpi.com For instance, the nitro group, with its electronegative oxygen atoms, could act as a hydrogen bond acceptor.

The aromatic ring system provides a hydrophobic surface that could engage in pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. The methyl group can further enhance hydrophobic interactions within a nonpolar binding pocket. Depending on the specific enzyme, these interactions could lead to either inhibition or allosteric modulation of catalytic activity. For example, if the compound binds within the active site, it could act as a competitive inhibitor by preventing substrate access. If it binds to an allosteric site, it could induce a conformational change that alters the enzyme's activity.

The structure of this compound also allows for theoretical interactions with various cellular receptors, potentially triggering downstream signal transduction pathways.

G-Protein Coupled Receptors (GPCRs): Many GPCRs recognize small molecule ligands. The binding pocket of a GPCR is often a complex environment of hydrophobic and hydrophilic residues. The phenoxyacetic acid portion of the molecule could anchor it within the receptor, while the methyl and nitro substituents could provide specificity through interactions with particular amino acid side chains. nih.gov Upon binding, the receptor could undergo a conformational change, leading to the activation of intracellular G-proteins and the subsequent modulation of second messenger systems like cyclic AMP (cAMP) or inositol (B14025) triphosphate (IP3). nih.gov

Nuclear Receptors: Nuclear receptors are ligand-activated transcription factors that regulate gene expression. Some nuclear receptors bind to small lipophilic molecules. Given its aromatic nature, this compound could theoretically diffuse across cell membranes and interact with a nuclear receptor in the cytoplasm or nucleus. The binding could induce a conformational change in the receptor, leading to its dimerization and subsequent binding to specific DNA sequences known as hormone response elements, thereby altering the transcription of target genes. nih.govnih.gov

Biochemical Transformations of the Nitro Group

The nitro group is a key functional moiety that is susceptible to a range of biochemical transformations, particularly redox reactions. These transformations can significantly alter the biological activity of the parent compound.

In biological systems, especially under hypoxic (low oxygen) conditions, the nitro group of aromatic compounds can be reduced by a class of enzymes known as nitroreductases. nih.govwikipedia.org These enzymes are found in both mammalian cells and gut microbiota. nih.gov The reduction of a nitro group is a stepwise process that ultimately leads to the formation of an amino group (-NH2). This transformation would convert this compound into 2-(5-amino-2-methylphenoxy)acetic acid.

This bioreduction can have profound effects on the molecule's properties and biological interactions. nih.gov The resulting amino group is a strong electron-donating group, which alters the electronic properties of the aromatic ring. It can also act as a hydrogen bond donor and can be protonated at physiological pH, introducing a positive charge. These changes would likely lead to a different profile of interactions with enzymes and receptors.

The reduction of the nitro group to an amine proceeds through several reactive intermediates, including a nitroso (-NO) derivative and a hydroxylamine (B1172632) (-NHOH) derivative. researchgate.net These intermediates are often more reactive than both the parent nitro compound and the final amine product.

Nitroso Intermediate: The formation of a nitroso aromatic compound is the first step in the two-electron reduction of the nitro group. These species can be electrophilic and may react with cellular nucleophiles. nih.gov

Hydroxylamine Intermediate: Further reduction of the nitroso group yields a hydroxylamine intermediate. Aromatic hydroxylamines are also known to be reactive and can undergo further metabolic activation. nih.gov They can be oxidized back to the nitroso derivative or may undergo rearrangement reactions. nih.gov The reactivity of these intermediates suggests they could potentially form covalent adducts with macromolecules like proteins and DNA, a mechanism that is often associated with the biological effects of some nitroaromatic compounds. nih.gov

Influence of Molecular Structure on Biochemical Interaction Profile

The specific arrangement of the functional groups on the this compound molecule is critical in determining its theoretical biochemical interaction profile. Quantitative Structure-Activity Relationship (QSAR) studies on related compounds have shown that the nature and position of substituents on an aromatic ring can significantly influence biological activity. mdpi.commdpi.com

The Phenoxyacetic Acid Moiety: This core structure is found in a number of biologically active compounds. The carboxylic acid group is a key pharmacophore that can engage in crucial ionic and hydrogen bonding interactions. The ether linkage provides a degree of conformational flexibility.

The Methyl Group: The placement of the methyl group at the ortho position relative to the ether linkage can create steric hindrance, which may influence the molecule's preferred conformation and its ability to fit into specific binding sites. It also adds to the lipophilicity of that region of the molecule.

The Nitro Group: The strong electron-withdrawing nature of the nitro group at the meta position relative to the ether linkage significantly influences the electronic distribution of the aromatic ring. beilstein-journals.org This can affect the pKa of the carboxylic acid and the reactivity of the aromatic ring. Its position also dictates the regions of the molecule that are more likely to engage in specific interactions. mdpi.com The potential for the nitro group to undergo bioreduction introduces a metabolic pathway that can lead to the formation of new, more reactive species. nih.govsvedbergopen.com

The interplay of these structural features—the acidic group for anchoring, the hydrophobic regions for van der Waals interactions, and the electronically influential and metabolically active nitro group—creates a unique chemical entity with a complex and multifaceted theoretical potential for interaction with diverse biological systems.

Interactive Data Table of Compounds Mentioned

Compound NameMolecular FormulaKey Structural Features
This compoundC9H9NO5Phenoxyacetic acid, Methyl group, Nitro group
2-(5-Amino-2-methylphenoxy)acetic acidC9H11NO3Phenoxyacetic acid, Methyl group, Amino group
2-(2-Methyl-5-nitrosophenoxy)acetic acidC9H9NO4Phenoxyacetic acid, Methyl group, Nitroso group
2-(2-Methyl-5-(hydroxyamino)phenoxy)acetic acidC9H11NO4Phenoxyacetic acid, Methyl group, Hydroxylamine group

Stereochemical Configuration and its Impact on Binding Affinity (Theoretical)

Stereochemistry can play a crucial role in the biological activity of a molecule. researchgate.net For a molecule to interact with a biological target, such as an enzyme or receptor, it must physically fit into a specific binding site. The spatial arrangement of atoms, or stereochemical configuration, dictates this fit.

This compound possesses a chiral center at the carbon atom of the acetic acid moiety if it is substituted, for instance, with a hydroxyl group, which is not the case here. However, the molecule can exhibit conformational isomers due to rotation around its single bonds. The relative orientation of the substituted phenoxy group and the acetic acid side chain can influence how the molecule presents itself to a binding pocket.

In a hypothetical binding scenario, the affinity of this compound for a target protein would be highly dependent on the complementary shapes and electrostatic interactions. Different spatial arrangements could lead to variations in binding energy. For a binding site to effectively accommodate the molecule, the arrangement of its functional groups—the carboxylic acid, the ether linkage, the methyl group, and the nitro group—must align favorably with the amino acid residues of the protein. A mismatch in this three-dimensional arrangement would likely result in a lower binding affinity and, consequently, reduced biological effect. The principle of stereoselectivity is fundamental in pharmacology, where often only one enantiomer of a chiral drug is active because it can properly engage with its biological target. researchgate.net

Electronic and Steric Effects of Substituents on Molecular Recognition

The molecular recognition of this compound by a biological target is theoretically influenced by the electronic and steric properties of its substituents: the methyl group and the nitro group.

Electronic Effects:

The nitro group (-NO₂) is a strong electron-withdrawing group due to both the inductive and resonance effects. blogspot.comnumberanalytics.comresearchgate.net This electronic influence significantly reduces the electron density of the aromatic ring, particularly at the ortho and para positions relative to the nitro group. blogspot.com This alteration in electron distribution can affect the molecule's ability to participate in crucial intermolecular interactions within a binding site, such as pi-pi stacking or cation-pi interactions. The electron-deficient nature of the aromatic ring might favor interactions with electron-rich residues in a protein. The nitro group itself, with its partial negative charges on the oxygen atoms, can act as a hydrogen bond acceptor.

The methyl group (-CH₃) is an electron-donating group through an inductive effect. numberanalytics.com This effect slightly increases the electron density of the aromatic ring, counteracting the strong withdrawal by the nitro group to a small extent. The ether oxygen also influences the electronic environment through its ability to donate a lone pair of electrons to the ring via resonance and withdraw electrons inductively. The carboxylic acid group is also electron-withdrawing and can be ionized at physiological pH, carrying a negative charge that would favor electrostatic interactions with positively charged amino acid residues like lysine or arginine in a binding pocket.

Steric Effects:

Steric effects relate to the spatial arrangement of atoms and the physical bulk of the substituents, which can hinder or facilitate binding. The methyl group, located at the ortho position to the ether linkage, introduces steric hindrance. researchgate.net This bulkiness can influence the preferred conformation of the molecule by restricting rotation around the C-O bond of the ether linkage. nih.gov Depending on the topology of the binding site, this steric bulk could either be a positive feature, fitting into a specific hydrophobic pocket, or a negative one, causing steric clashes that prevent optimal binding.

SubstituentPositionElectronic EffectSteric EffectPotential Interaction Type
Nitro (-NO₂)meta (5-)Strong electron-withdrawingModerateHydrogen bond acceptor, dipole-dipole
Methyl (-CH₃)ortho (2-)Weak electron-donatingSignificant steric hindranceHydrophobic interactions
Carboxylic Acid (-COOH)Electron-withdrawingModerateIonic bonding, hydrogen bond donor/acceptor

Conformational Flexibility and its Role in Molecular Docking (Theoretical)

Conformational flexibility refers to the ability of a molecule to change its shape through the rotation of its single bonds. chemistrysteps.comlibretexts.org For this compound, significant conformational freedom exists around the ether linkage (C-O-C) and the bond connecting the ether to the carboxylic acid group.

This flexibility is a critical factor in the process of molecular docking, where a ligand binds to a receptor. plos.org The molecule does not exist in a single, rigid state but rather as an ensemble of different conformations in solution. When approaching a binding site, the molecule can theoretically adopt a specific conformation—the "bioactive conformation"—that is energetically favorable for binding.

Molecular docking simulations for similar aromatic ether-linked compounds often explore this conformational space to predict the most likely binding pose. nih.govscienceopen.com The presence of the ortho-methyl group in this compound is expected to impose significant restrictions on the rotational freedom around the phenoxy-acetic acid bond, thereby reducing the number of accessible low-energy conformations. nih.gov This pre-organization into a more limited set of conformations could potentially reduce the entropic penalty of binding, which might lead to a higher binding affinity if one of the favored conformations is complementary to the binding site.

In a theoretical molecular docking study, the process would involve:

Generating a set of possible conformations of the molecule.

Placing these conformations into the active site of a target protein.

Calculating the binding energy for each pose, considering factors like electrostatic interactions, hydrogen bonds, and van der Waals forces.

Ranking the poses to predict the most stable binding mode.

The conformational flexibility allows the molecule to adapt its shape to fit the contours of the binding pocket, a concept known as "induced fit." The final bound conformation is a result of a delicate balance between the internal strain energy of the ligand and the stabilizing energy of its interactions with the protein. semanticscholar.org

Rotatable BondDescriptionExpected FlexibilityImpact on Docking
Phenyl-O BondConnects the aromatic ring to the ether oxygenRestricted due to ortho-methyl groupReduces the conformational space to be searched
O-CH₂ BondConnects the ether oxygen to the acetic acid methylene (B1212753) groupHighAllows the carboxylic acid to orient for optimal interactions
CH₂-COOH BondConnects the methylene group to the carboxyl groupHighPermits fine-tuning of hydrogen bonding and ionic interactions

Potential Academic and Industrial Applications Non Clinical Focus

Role as a Synthetic Intermediate and Precursor Molecule

2-(2-Methyl-5-nitrophenoxy)acetic acid possesses a unique combination of functional groups that make it a viable intermediate for the synthesis of more complex molecular structures. The molecule incorporates a carboxylic acid group, an ether linkage, and a substituted aromatic ring bearing both methyl and nitro groups. Each of these features offers a reactive site for further chemical modification.

The carboxylic acid moiety is a versatile functional group for elongation and derivatization. It can readily undergo esterification or amidation reactions to link with other molecules. Furthermore, this acidic group can act as a ligand, coordinating with metal ions to potentially form metal-organic frameworks (MOFs) or coordination polymers. The specific positioning of the ether and carboxylic acid groups could influence the geometry and properties of such supramolecular structures.

The nitroaromatic portion of the molecule is also a key site for synthetic transformations. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring. More importantly, the nitro group can be chemically reduced to form an aniline (B41778) derivative (2-amino-4-methylphenoxy)acetic acid. This transformation introduces a nucleophilic amino group, opening up a vast array of subsequent reactions, including diazotization, amide bond formation, and the synthesis of various heterocyclic compounds. The presence of the nitro group in a precursor molecule is a common strategy in the synthesis of pharmaceuticals and other biologically active compounds. jocpr.com The unique substitution pattern on the phenyl ring—with methyl, nitro, and oxyacetic acid groups—provides a scaffold that can be systematically elaborated into more complex target molecules. cymitquimica.com

In multi-step organic synthesis, protecting groups are essential tools used to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. wikipedia.org An ideal protecting group should be easy to introduce, stable under a specific set of reaction conditions, and easy to remove selectively under mild conditions. uchicago.edu

While not a conventional protecting group, the 2-(2-methyl-5-nitrophenoxy)acetyl moiety could theoretically be employed to protect alcohols. The synthesis would involve an esterification reaction between the carboxylic acid of this compound and a target alcohol. The resulting ester would likely be stable under various non-hydrolytic conditions.

The removal (deprotection) of this theoretical group could be achieved via hydrolysis of the ester bond under basic conditions (saponification). The key features of this group are the nitro and methyl substituents on the phenyl ring. These substituents could modulate the stability of the ester linkage or provide a spectroscopic handle for monitoring the progress of reactions. However, the use of phenoxyacetic acids as protecting groups is not a common strategy, as more established groups like silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers offer greater versatility and more reliable cleavage methods under specific, non-hydrolytic conditions. wikipedia.orgwiley.com

Development as a Chemical Probe or Research Tool

Chemical probes are small molecules designed to interact with a specific protein target with high potency and selectivity, enabling the study of that protein's function in a biological system. nih.gov The structure of this compound serves as a potential scaffold for the development of such molecular tools. Its defined three-dimensional shape and distribution of functional groups could allow it to fit into the binding pocket of a target protein, such as an enzyme or receptor.

To be developed into a chemical probe, the parent molecule would typically be the starting point for a focused library of analogues. By systematically modifying its structure—for example, by altering the substitution pattern on the aromatic ring, replacing the ether linkage, or converting the carboxylic acid to various amides or esters—researchers can explore the structure-activity relationship (SAR) to identify compounds with high affinity and selectivity for a protein of interest. The nitro group is a particularly interesting feature, as it is present in numerous biologically active compounds and can participate in key binding interactions or be used as a handle for further derivatization. jocpr.com The ultimate goal is to create a tool compound that can be used to modulate a specific biological pathway, helping to elucidate the pathway's role in cellular processes. nih.gov

In modern drug discovery and chemical biology, ligand discovery often begins with a "fragment" or "scaffold"—a core molecular structure that shows some affinity for a biological target. The structure of this compound is a suitable candidate for such a scaffold. Theoretical and computational methods can be used to predict how this molecule might interact with the binding sites of various proteins.

Ligand optimization is the process of modifying a lead scaffold to improve its binding affinity, selectivity, and other properties. Using this compound as a starting point, a systematic, theoretical optimization process can be envisioned. Computational docking simulations could model the binding of the molecule into a target protein's active site, identifying key potential interactions (e.g., hydrogen bonding from the carboxylic acid, pi-stacking from the aromatic ring). Based on these models, new analogues can be designed to enhance these interactions.

The table below outlines potential modifications to the core scaffold and the rationale behind them for ligand optimization.

Molecular RegionPotential ModificationRationale for Optimization
Carboxylic Acid Convert to methyl ester, ethyl ester, various amides (primary, secondary, tertiary)Explore different hydrogen bond donor/acceptor patterns; alter polarity and cell permeability.
Nitro Group Reduce to an amine; replace with cyano, halogen, or sulfonyl groupChange electronic properties; introduce a basic center (amine) for new ionic interactions.
Methyl Group Replace with ethyl, propyl, or halogen; remove entirelyProbe steric limits of the binding pocket; alter lipophilicity.
Aromatic Ring Shift positions of substituents; add further substituentsOptimize interactions with amino acid residues in the binding site.
Ether Linkage Replace with a thioether, methylene (B1212753), or amide linkageAlter bond angles and conformational flexibility of the side chain.

This systematic, iterative process of computational design followed by chemical synthesis and biological testing is a cornerstone of modern ligand discovery. wikipedia.org

Considerations for Material Science Applications (Theoretical)

The structural characteristics of this compound suggest several theoretical applications in material science. The molecule combines rigid (the substituted phenyl ring) and flexible (the oxyacetic acid side chain) components, along with functional groups capable of participating in specific intermolecular interactions.

Supramolecular Assembly and Crystal Engineering: The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming predictable hydrogen-bonding patterns, such as the carboxylic acid dimer synthon. These directional interactions, combined with potential pi-pi stacking from the aromatic rings, could be used to guide the self-assembly of the molecules into well-defined one-, two-, or three-dimensional crystalline networks. The nitro and methyl groups would act as "decorations" on this network, influencing the packing and physical properties of the resulting crystalline material.

Component for Polymers or MOFs: As noted previously, the carboxylic acid functionality allows the molecule to act as a monomer or ligand. It could be incorporated into polyester (B1180765) or polyamide chains through polymerization, with the substituted phenyl ring acting as a pendant group that influences the polymer's thermal and mechanical properties. In the context of metal-organic frameworks (MOFs), it could serve as an organic linker, connecting metal nodes to form porous materials with potential applications in gas storage or catalysis.

Functional Surface Modification: The carboxylic acid group can be used to anchor the molecule onto the surface of various substrates (e.g., metal oxides like titanium dioxide or alumina). This would create a self-assembled monolayer where the nitrophenyl groups are exposed, modifying the surface energy, wettability, and electronic properties of the substrate. Such functionalized surfaces could be relevant in sensors or electronic devices.

Exploration in Polymer Chemistry as a Monomer or Modifier

The bifunctional nature of this compound makes it a theoretical candidate for use in polymer synthesis, either as a monomer for building polymer backbones or as a modifying agent to functionalize existing polymers.

The carboxylic acid group (-COOH) is a versatile handle for polymerization reactions. It can readily participate in condensation polymerization reactions. For instance, it could react with diols to form polyesters or with diamines to form polyamides . The inclusion of the 2-(2-methyl-5-nitrophenoxy) moiety as a side chain would impart specific properties to the resulting polymer.

As a polymer modifier , the compound could be grafted onto existing polymer chains to introduce the nitro group functionality. This could be achieved by activating the carboxylic acid group and reacting it with hydroxyl or amine groups present on a polymer backbone. The presence of the nitro group, a strong electron-withdrawing group, could significantly alter the polymer's properties, such as its solubility, thermal stability, and electronic characteristics. wikipedia.org

The phenoxy acetic acid structure itself has been noted in the context of photoinitiators for polymerization, suggesting another potential avenue for application. ethernet.edu.et In redox-initiated polymerization, various organic acids can be part of the reducing agent component in a redox pair system to generate free radicals under mild conditions. cmu.edupurdue.edu

Below is a table illustrating the theoretical application of this compound in different polymerization strategies.

Polymerization RoleReaction TypePotential Polymer ClassResulting Functionality
Monomer Condensation with diolsPolyesterNitro-functionalized side chains
Monomer Condensation with diaminesPolyamideNitro-functionalized side chains
Modifier Grafting onto polymersFunctionalized PolymerPendent nitroaromatic groups
Co-initiator Redox InitiationVariousComponent of the initiating system

This table is based on theoretical applications derived from the compound's functional groups.

Potential in Functional Material Design based on Electronic Properties

Nitroaromatic compounds are a significant class of materials used in the synthesis of diverse products, including dyes, pesticides, and explosives, largely due to the unique chemical and functional diversity imparted by the nitro group. nih.govasm.org The strong electron-withdrawing nature of the nitro group (-NO₂) in this compound can create significant charge polarization within the molecule, making it a candidate for the design of functional materials with specific electronic and optical properties. wikipedia.orgyu.edu.jo

The presence of a π-conjugated system (the benzene (B151609) ring) substituted with both an electron-donating group (the ether oxygen) and a strong electron-accepting group (the nitro group) creates a "push-pull" system. researchgate.net This arrangement can lead to a large molecular dipole moment and significant second-order nonlinear optical (NLO) properties. Materials composed of molecules with high NLO responses are of interest for applications in optoelectronics, such as frequency doubling of light and in optical switches. researchgate.net

Furthermore, the electron-accepting character of the nitroaromatic moiety suggests that materials incorporating this compound could be used in organic electronics. researchgate.net For example, it could theoretically be integrated into charge-transfer complexes or as a component in organic semiconductors. The development of sensors for nitroaromatic compounds is an active area of research, and conversely, the unique electronic properties of these compounds could be harnessed in the design of new sensing materials. novomof.com

The potential electronic applications are summarized in the table below.

Potential Application AreaUnderlying Electronic PropertyTheoretical Function
Nonlinear Optics (NLO) High molecular hyperpolarizability from push-pull systemFrequency conversion, optical switching
Organic Electronics Electron-accepting natureComponent in organic semiconductors, charge-transfer complexes
Sensing Materials Interaction with analytes via electronic effectsActive material in chemical sensors

This table presents theoretical applications based on the known electronic properties of nitroaromatic compounds.

Theoretical Environmental Chemistry Aspects

The environmental fate and transport of a chemical compound are dictated by its structure and the physicochemical properties it confers. For this compound, its environmental behavior would theoretically be a composite of the known behaviors of phenoxyacetic acids and nitroaromatic compounds, both of which have been studied extensively due to their use as herbicides and industrial chemicals, respectively. nih.govresearchgate.net

Hypothesized Degradation Pathways in Environmental Models

The degradation of this compound in the environment would likely proceed through several pathways, including microbial degradation and photolysis. The presence of the ether linkage, the aromatic ring, and the nitro group provides multiple sites for enzymatic or chemical attack. dtic.milnih.gov

Microbial Degradation: Aerobic and anaerobic bacteria have evolved diverse strategies to metabolize both phenoxyacetic acids and nitroaromatic compounds. nih.govprakritimitrango.comresearchgate.net A plausible hypothesized pathway for this compound would involve:

Ether Bond Cleavage: A common initial step in the degradation of phenoxyalkanoic herbicides is the cleavage of the ether bond, which would yield 2-methyl-5-nitrophenol (B1294729) and a two-carbon side chain that can enter central metabolism. nih.gov

Nitro Group Reduction: A primary route for the microbial transformation of nitroaromatic compounds is the reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. This is particularly common under anaerobic conditions. nih.gov The resulting 2-methyl-5-aminophenol would be more susceptible to oxidative ring cleavage.

Ring Hydroxylation and Cleavage: Aerobic bacteria can introduce hydroxyl groups onto the aromatic ring, often leading to the formation of catechols. asm.org These dihydroxy intermediates can then undergo ring cleavage by dioxygenase enzymes, breaking down the aromatic structure into aliphatic acids that can be utilized by the microorganism for carbon and energy. rsc.org

Photodegradation: In sunlit surface waters or on soil surfaces, photolysis could be a significant degradation process. The absorption of UV light by the aromatic ring can lead to the cleavage of the ether bond or transformation of the nitro group. nih.gov

The following table outlines a hypothesized microbial degradation sequence.

StepTransformationKey Intermediate(s)Environmental Conditions
1 Ether Cleavage2-Methyl-5-nitrophenol, Glyoxylic acidAerobic/Anaerobic
2 Nitro Group Reduction2-(2-Methyl-5-aminophenoxy)acetic acidPrimarily Anaerobic
3 Aromatic Ring HydroxylationHydroxylated intermediates (e.g., catechols)Aerobic
4 Aromatic Ring CleavageAliphatic acidsAerobic

This table represents a hypothesized sequence of events; multiple pathways may occur simultaneously.

Theoretical Interactions with Environmental Components (e.g., Soil Organic Matter)

The mobility and bioavailability of this compound in the environment would be heavily influenced by its interactions with soil and sediment components, particularly soil organic matter (SOM) and clay minerals.

Sorption Mechanisms: The sorption behavior is expected to be complex due to the presence of multiple functional groups.

pH-Dependent Sorption: As a carboxylic acid, the compound is a weak acid. In most environmental soils (pH 5-8), the carboxylic acid group would be deprotonated, resulting in an anionic form. mdpi.com Anionic organic compounds generally exhibit greater mobility in soils because they are repelled by the negatively charged surfaces of clay and organic matter. Adsorption tends to be stronger at lower pH values where the neutral, protonated form of the acid predominates. nih.gov

Interactions with Soil Organic Matter (SOM): SOM is considered the predominant sorbent for both nitroaromatic compounds and phenoxyacetic acids in many soils. nih.govmdpi.com The interactions can include:

Hydrophobic Partitioning: The nonpolar parts of the molecule (e.g., the methyl-substituted benzene ring) can partition into the hydrophobic domains of SOM.

Hydrogen Bonding: The carboxylic acid group (in its protonated form) and the nitro group can act as hydrogen bond acceptors or donors.

π-π Electron Donor-Acceptor (EDA) Interactions: The electron-deficient nitro-substituted aromatic ring can act as a π-acceptor, forming EDA complexes with electron-rich (π-donor) aromatic structures within SOM. nih.govfao.org This specific interaction can lead to stronger sorption than predicted by hydrophobicity alone.

Interactions with Clay Minerals: While SOM is often dominant, interactions with clay minerals can also occur. At low pH, the neutral molecule could adsorb to mineral surfaces. Anionic forms might also adsorb via cation bridging, where polyvalent cations (like Ca²⁺ or Al³⁺) link the negatively charged molecule to the negatively charged clay surface. nih.gov

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry and materials science by transforming how new molecules are designed and synthesized. sciepub.comresearchgate.net For a compound such as 2-(2-Methyl-5-nitrophenoxy)acetic acid, these computational tools offer powerful strategies for navigating its vast chemical space and optimizing its potential applications.

For this compound, a predictive model would analyze its core structure—a substituted phenoxyacetic acid—and identify high-yield coupling reactions. For instance, an AI planner might suggest a Williamson ether synthesis, a common method for preparing phenoxyacetic acids, by reacting the sodium salt of 2-methyl-5-nitrophenol (B1294729) with a chloroacetate. chemicalbook.com The AI can rank various synthetic plans based on predicted feasibility, reaction conditions, and potential by-products, allowing chemists to select the most promising route for laboratory execution. synthiaonline.com This approach not only accelerates the synthesis process but also aids in the discovery of novel, unconventional synthetic strategies. synthiaonline.com

AI/ML ApplicationDescriptionRelevance to this compound
Retrosynthesis Prediction Algorithms predict a series of reactions to synthesize a target molecule from simpler starting materials.Identifies and ranks efficient synthetic routes, potentially suggesting novel pathways.
De Novo Design Generative models create novel molecular structures with desired properties. nih.govnih.govGenerates derivatives with potentially improved efficacy or reduced toxicity.
Reaction Outcome Prediction Models predict the likely success, yield, and by-products of a chemical reaction.Helps chemists to refine reaction conditions and select optimal synthetic strategies before experimentation.
Synthetic Feasibility Scoring AI tools assess how easily a computationally designed molecule can be synthesized in a lab. nih.govFilters de novo designed derivatives to prioritize those that are synthetically accessible.

Machine learning models excel at identifying complex, non-linear relationships between a molecule's structure and its physicochemical or biological properties (Quantitative Structure-Property Relationships, QSPR). aip.orgmdpi.com By training on large datasets, these models can predict properties such as solubility, binding affinity to a biological target, or herbicidal activity for new, untested compounds. mdpi.com

In the context of this compound, an ML model could be developed to explore how modifications to its structure—such as altering the position of the methyl or nitro groups or introducing new functional groups—would affect a desired property. For example, if the goal is to develop a more potent herbicide, the model could predict the activity of thousands of virtual derivatives, allowing researchers to prioritize the synthesis of only the most promising candidates. This data-driven approach significantly reduces the time and cost associated with traditional trial-and-error discovery cycles. mdpi.comresearchgate.net

Exploration of Sustainable Synthetic Methodologies

The chemical industry is undergoing a paradigm shift towards more environmentally friendly practices, driven by the principles of green chemistry. rsc.org Future research on the synthesis of this compound will likely focus on methods that minimize waste, reduce energy consumption, and utilize renewable resources.

Traditional organic synthesis often relies on volatile organic solvents and harsh reaction conditions. Green chemistry seeks to replace these with more sustainable alternatives. For the synthesis of phenoxyacetic acid derivatives, methods such as microwave-assisted synthesis have been shown to offer significant advantages, including shorter reaction times, higher yields, and the elimination of solvents. farmaciajournal.com Applying such a technique to the synthesis of this compound could drastically reduce its environmental footprint. Another green approach is the use of water as a solvent, which is non-toxic, inexpensive, and environmentally benign. chemicalbook.com

Catalysis is a cornerstone of green chemistry, and biocatalysis—the use of enzymes to perform chemical transformations—is a particularly powerful tool. rsc.org Enzymes operate under mild, aqueous conditions and exhibit high chemo-, regio-, and stereoselectivity, often eliminating the need for protecting groups and reducing waste. nih.gov

For this compound, the nitro group is a key functional handle for biocatalytic modification. Flavin-dependent nitroreductases (NRs) are enzymes that can selectively reduce aromatic nitro groups to amines, nitroso, or hydroxylamine (B1172632) intermediates. nih.govresearchgate.net This enzymatic reduction is a green alternative to traditional methods that often use heavy metal catalysts. researchgate.net Furthermore, other enzymes could be employed for different transformations, such as oxygenases for nitration reactions or hydrogenases for clean hydrogenation processes. chemrxiv.orgacs.org The use of biocatalysis not only offers a sustainable route to synthesize derivatives but also opens up pathways to novel compounds that may be difficult to access through conventional chemistry. rsc.org

Synthetic MethodologyPrinciplePotential Advantage for Synthesis
Microwave-Assisted Synthesis Uses microwave radiation to heat reactions, often leading to dramatic rate acceleration.Reduced reaction times, higher yields, and often solvent-free conditions. farmaciajournal.com
Aqueous Synthesis Utilizes water as the reaction solvent.Environmentally benign, safe, and low-cost. chemicalbook.com
Biocatalytic Reduction Employs nitroreductase enzymes to reduce the nitro group.High selectivity, mild reaction conditions, and avoids toxic metal catalysts. researchgate.netchemrxiv.org
Photoenzymatic Systems Combines enzymes with light-harvesting molecules (photocatalysts) to drive reactions with light.Uses light as a clean energy source for selective transformations of the nitro group. nih.gov

Advanced Biophysical Characterization for Molecular Interactions

Understanding how a small molecule interacts with its biological target is fundamental to drug discovery and development. Advanced biophysical techniques provide detailed, quantitative insights into these interactions, moving beyond simple efficacy assays to explain the underlying mechanism of action. elsevierpure.comresearchgate.net Should this compound be investigated for biological activity, these methods would be crucial for validating its target and optimizing its binding characteristics.

A suite of biophysical assays can be used to confirm direct binding to a target protein and to determine the thermodynamics and kinetics of the interaction. elsevierpure.comnih.gov Techniques such as Isothermal Titration Calorimetry (ITC) directly measure the heat released or absorbed during binding, providing a complete thermodynamic profile of the interaction. acs.org Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy are other powerful methods for studying binding events in real-time. nih.gov These techniques are highly sensitive and can detect even weak binding, which is often the starting point for developing more potent compounds. researchgate.netnih.gov

TechniquePrincipleInformation Gained
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a macromolecule. acs.orgBinding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Surface Plasmon Resonance (SPR) Detects changes in refractive index when a ligand flowing over a sensor chip binds to an immobilized target. nih.govBinding affinity (Kd), association rate (kon), and dissociation rate (koff).
Nuclear Magnetic Resonance (NMR) Spectroscopy Monitors changes in the NMR spectrum of a target protein or ligand upon complex formation. nih.govBinding site information, structural changes, and binding affinity.
Differential Scanning Fluorimetry (DSF) Measures the change in the thermal denaturation temperature of a protein upon ligand binding. nih.govTarget engagement and stabilization, useful for screening.

Application of Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics (Theoretical Framework)

Isothermal Titration Calorimetry (ITC) is a highly sensitive and direct method for measuring the heat changes that occur during a binding event. ebi.ac.ukmdpi.com This technique can provide a complete thermodynamic profile of the interaction between this compound and a potential macromolecular target, such as a protein or nucleic acid. whiterose.ac.ukharvard.edu

In a theoretical ITC experiment, a solution of this compound would be titrated into a sample cell containing a solution of its putative binding partner. wikipedia.org The instrument measures the heat released or absorbed upon each injection. ebi.ac.uk The resulting data, a series of heat pulses, are integrated to generate a binding isotherm. This isotherm can then be fitted to a binding model to determine the key thermodynamic parameters of the interaction.

The primary parameters that can be determined from a single ITC experiment are:

Binding Affinity (K_a_): This value quantifies the strength of the interaction between this compound and its target. A higher K_a_ indicates a stronger binding affinity. wikipedia.org

Enthalpy Change (ΔH): This represents the change in heat content of the system upon binding. It provides information about the types of bonds being formed and broken during the interaction. harvard.eduwikipedia.org

Stoichiometry (n): This reveals the molar ratio of the ligand (this compound) to the macromolecule in the complex. wikipedia.org

From these directly measured parameters, other thermodynamic values can be calculated:

Gibbs Free Energy Change (ΔG): Calculated from the binding affinity, this value indicates the spontaneity of the binding process.

Entropy Change (ΔS): Calculated from ΔG and ΔH, this parameter reflects the change in the randomness or disorder of the system upon binding. harvard.edu

A hypothetical dataset for the interaction of this compound with a target protein is presented in the table below.

ParameterHypothetical ValueUnitSignificance
Binding Affinity (K_a)2.5 x 10^5M^-1Indicates a moderately strong interaction.
Enthalpy Change (ΔH)-15.2kcal/molThe negative value suggests that the binding is an exothermic process, likely driven by favorable bond formations.
Stoichiometry (n)1.1Suggests a 1:1 binding ratio between the compound and its target.
Gibbs Free Energy Change (ΔG)-7.4kcal/molThe negative value indicates a spontaneous binding event.
Entropy Change (ΔS)-26.2cal/mol·KThe negative entropy change suggests an increase in order upon binding, which could be due to conformational changes in the interacting molecules.

This table presents hypothetical data for illustrative purposes.

By conducting ITC experiments under different conditions (e.g., varying temperature, pH, or buffer), a more comprehensive understanding of the forces driving the interaction can be achieved.

Surface Plasmon Resonance (SPR) for Kinetics of Molecular Associations (Theoretical Framework)

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real-time. nih.gov It is particularly valuable for determining the kinetics of binding, providing insights into how quickly a complex forms and dissociates. youtube.com

In a theoretical SPR experiment, a macromolecular target would be immobilized on the surface of a sensor chip. nih.gov A solution containing this compound would then be flowed over the chip surface. The binding of the compound to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. youtube.comsprpages.nl

The resulting data is a sensorgram, a plot of the SPR signal (measured in response units, RU) versus time. nih.gov The sensorgram has distinct phases:

Association Phase: As the compound flows over the sensor surface, it binds to the immobilized target, causing an increase in the SPR signal. The rate of this increase is related to the association rate constant (k_a_).

Equilibrium Phase: At a certain point, the rate of association equals the rate of dissociation, and the SPR signal plateaus.

Dissociation Phase: When the flow of the compound is replaced with a buffer, the bound compound dissociates from the target, leading to a decrease in the SPR signal. The rate of this decrease is related to the dissociation rate constant (k_d_).

By analyzing the sensorgram data, the following kinetic and affinity parameters can be determined:

Association Rate Constant (k_a_): This constant reflects how quickly the compound binds to the target.

Dissociation Rate Constant (k_d_): This constant indicates how quickly the compound dissociates from the target. youtube.com

Equilibrium Dissociation Constant (K_D_): This is a measure of binding affinity and is calculated as the ratio of k_d_ to k_a_. A lower K_D_ value signifies a higher binding affinity.

A hypothetical dataset for the interaction of this compound with a target protein is presented in the table below.

ParameterHypothetical ValueUnitSignificance
Association Rate Constant (k_a)1.8 x 10^4M^-1s^-1Represents a relatively fast association between the compound and its target.
Dissociation Rate Constant (k_d_)4.5 x 10^-3s^-1Indicates a moderately slow dissociation of the complex.
Equilibrium Dissociation Constant (K_D_)2.5 x 10^-7MThe low value suggests a high affinity interaction.

This table presents hypothetical data for illustrative purposes.

SPR provides a powerful complement to ITC by offering a detailed view of the kinetics of the interaction. washington.edu Together, these techniques can provide a comprehensive understanding of the molecular recognition events involving this compound, paving the way for further research into its biological function and potential applications. biochips.or.kr

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Methyl-5-nitrophenoxy)acetic acid, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound typically involves regioselective functionalization of phenolic precursors. For example, bromination or nitration of substituted phenylacetic acids in acetic acid under controlled conditions can yield the desired nitro derivative. Key optimization factors include:

  • Reagent addition rate : Slow dropwise addition of bromine or nitrating agents minimizes side reactions (e.g., di-substitution) .
  • Solvent choice : Acetic acid is preferred for its ability to stabilize intermediates and enhance regioselectivity .
  • Temperature control : Room-temperature reactions reduce decomposition risks while ensuring sufficient reactivity.
    Purification via recrystallization or silica gel chromatography (using gradients like hexane/acetone) achieves >95% purity .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., nitro group at C5, methyl at C2) and confirm acetic acid sidechain integration .
  • IR spectroscopy : Stretching vibrations for nitro (1520–1350 cm1^{-1}) and carboxylic acid (1700 cm1^{-1}) groups validate functional groups.
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 226.06) and fragmentation patterns .
  • X-ray crystallography : Resolves molecular geometry, hydrogen-bonding motifs (e.g., centrosymmetric dimers), and substituent effects on bond angles .

Q. What are the recommended purification methods for achieving high-purity this compound?

  • Column chromatography : Silica gel with eluents like ethyl acetate/hexane (1:3) effectively separates nitro-substituted isomers .
  • Recrystallization : Ethanol/water mixtures yield crystals with minimal impurities.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve trace contaminants for biological studies .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

DFT calculations (e.g., B3LYP/6-31G**) model:

  • Electron distribution : The nitro group’s electron-withdrawing effect reduces electron density on the phenyl ring, increasing electrophilic substitution barriers .
  • Thermochemical data : Atomization energies and ionization potentials are calculated with <3 kcal/mol deviation from experimental values, aiding reaction pathway predictions .
  • Hydrogen-bonding energetics : Interaction energies for dimer formation (~5–8 kcal/mol) align with crystallographic observations of R_2$$^2(8) motifs .

Q. What crystallographic methods are suitable for resolving the solid-state structure of this compound, and how does SHELX software enhance refinement?

  • Data collection : High-resolution synchrotron X-ray data (λ = 0.71073 Å) at 100 K minimizes thermal motion artifacts .
  • SHELX refinement :
    • SHELXD : Direct methods solve phase problems for heavy atoms (e.g., bromine derivatives).
    • SHELXL : Refines anisotropic displacement parameters and hydrogen-bond geometries, achieving R-factors <0.05 .
  • Key findings : Substituents influence phenyl ring planarity (e.g., nitro groups induce ~78° dihedral angles with the acetic acid sidechain) .

Q. How does the nitro group influence intermolecular interactions and reactivity in catalytic or biological systems?

  • Solid-state interactions : The nitro group participates in weak C–H···O hydrogen bonds, stabilizing crystal lattices and affecting solubility .
  • Biological activity : Analogous nitro-aromatics exhibit radical scavenging or enzyme inhibition (e.g., binding to cytochrome P450 via nitro-oxygen interactions) .
  • Reactivity : Nitro groups direct electrophilic attacks to meta positions in Friedel-Crafts alkylation, enabling regioselective functionalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.